8((2-CL-6-F-BENZYL)THIO)3-ME-7-(2-ME-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Description

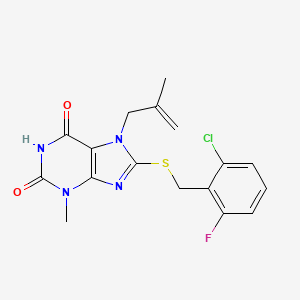

8-((2-Cl-6-F-Benzyl)thio)-3-Me-7-(2-Me-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with a complex substitution pattern that modulates its biochemical and pharmacological properties. The molecule features a 2-chloro-6-fluorobenzylthio group at position 8, a methyl group at position 3, and a 2-methyl-2-propenyl (prenyl) moiety at position 6. These substituents confer distinct electronic and steric characteristics, which influence interactions with biological targets such as adenosine receptors or phosphodiesterases (PDEs).

Properties

IUPAC Name |

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN4O2S/c1-9(2)7-23-13-14(22(3)16(25)21-15(13)24)20-17(23)26-8-10-11(18)5-4-6-12(10)19/h4-6H,1,7-8H2,2-3H3,(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNPGLCJRXJQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8((2-CL-6-F-BENZYL)THIO)3-ME-7-(2-ME-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic addition, and other organic reactions. Common reagents used in these steps include halogenating agents, thiolating agents, and alkylating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methyl groups.

Reduction: Reduction reactions can occur at the double bonds or halogenated positions.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and purine rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), thiolating agents (e.g., thiourea).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Biological Activities

Research indicates that similar purine derivatives exhibit a range of biological activities, including:

- Antiviral Properties : Compounds in this class have been investigated for their potential as inhibitors of viral replication.

- Anticancer Activity : Some derivatives have shown promise in targeting cancer cell proliferation and survival pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, including xanthine oxidase, which is relevant in gout treatment.

Research Findings

Recent studies have explored the synthesis and evaluation of compounds structurally related to 8((2-chloro-6-fluorobenzyl)thio)3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione . These investigations have highlighted several key findings:

-

Synthesis Pathways :

- The synthesis typically involves multi-step reactions incorporating key intermediates that are crucial for achieving the desired thioether structure and substituents on the purine ring.

- In Vitro Studies :

- Case Studies :

Mechanism of Action

The mechanism of action of “8((2-CL-6-F-BENZYL)THIO)3-ME-7-(2-ME-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Functional Differences

Position 8 Modifications

- The thioether linkage may improve metabolic stability over oxygen or nitrogen-based linkages.

- Compound (8-(Diethylamino)-1,3-di-Me-7-(2-Me-2-propenyl)-purine-2,6-dione): A diethylamino group at position 8 provides basicity and solubility, which may alter pharmacokinetic profiles but reduce selectivity due to increased conformational flexibility .

Position 7 Modifications

- Compound : A simpler 2-chlorobenzyl group at position 7 lacks the prenyl group’s rigidity, possibly reducing interaction with hydrophobic binding pockets.

- Compound : Shares the 2-methyl-2-propenyl group at position 7 with the target compound, suggesting overlapping steric effects but divergent activity due to differences at position 7.

Position 3 and Backbone Variations

- The target compound’s methyl group at position 3 is conserved in but absent in , which features 1,3-dimethylation. This could impact enzymatic stability or off-target interactions.

Hypothetical Pharmacological Implications

While experimental data for the target compound are unavailable, structural comparisons suggest:

- Enhanced Selectivity: The 2-Cl-6-F-benzylthio group may confer higher selectivity for adenosine A2A receptors or PDE4 isoforms compared to diethylamino or methoxypropylamino analogs.

- Metabolic Stability: The thioether linkage and prenyl group may reduce CYP450-mediated metabolism relative to ’s methoxypropylamino group.

Data Table: Structural and Functional Comparison

Biological Activity

The compound 8((2-chloro-6-fluorobenzyl)thio)3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione , also known as a purine derivative, has garnered interest due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 394.86 g/mol. Its structure features a thioether linkage and various substituents on the purine ring, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClFN4O2S |

| Molecular Weight | 394.86 g/mol |

| CAS Number | 377058-49-6 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate halogenated benzyl groups and thioether functionalities. The specific synthetic pathway can significantly influence the yield and purity of the final product.

Research indicates that compounds similar to 8((2-chloro-6-fluorobenzyl)thio)3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential use as antibacterial agents.

- Anti-inflammatory Effects : The compound may inhibit specific pathways involved in inflammation, such as the upregulation of inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses .

- Cytotoxicity : In vitro studies have indicated that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Antiviral Activity : A study demonstrated that certain purine derivatives exhibit antiviral properties by inhibiting viral replication mechanisms .

- Inhibition of Enzymatic Activity : Research has shown that similar compounds can inhibit enzymes involved in critical biological pathways, such as proteases and kinases .

- Toxicological Assessment : Toxicity studies indicate that while some derivatives are non-toxic at certain concentrations, others may exhibit acute toxicity if ingested .

Comparative Analysis with Similar Compounds

To understand the unique properties of 8((2-chloro-6-fluorobenzyl)thio)3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione , it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-benzyl-3-(2-methylphenyl)-3,7-dihydro-1H-purine-2,6-dione | C19H16N4O2 | Lacks halogen substituents; different aromatic substituents |

| 1-methyl-7-prop-2-enyl-3-propylpurine-2,6-dione | C12H16N4O2 | Simpler structure; fewer substitutions |

| 8-bromo-3-methyl-1,7-bis(4-methylquinazolin-2-yl)methyl | C19H18BrN4O2 | Contains bromine; different heterocyclic system |

These comparisons highlight the distinct biological properties attributed to the halogen substitutions and thioether linkages present in the target compound.

Q & A

Q. Table 1. Reaction Optimization Parameters

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, THF, MeCN | DMF | 15% |

| Temperature | 40°C–80°C | 60°C | 22% |

| Catalyst | None, TBAB, KI | TBAB (5 mol%) | 18% |

Q. Table 2. Key NMR Assignments

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Correlation (HSQC) |

|---|---|---|---|

| Benzyl-CH₂S | 4.35 | Singlet | C-8 (δ 42.1 ppm) |

| Allyl-CH₂ | 5.25 | Doublet | C-7 (δ 120.3 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.